5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide
Description
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is a hydrobromide salt derivative of 2-hydroxybenzoic acid (salicylic acid). Its structure features an aminoethyl group (-CH₂CH₂NH₂) at the 5-position of the aromatic ring and a hydroxyl group (-OH) at the 2-position, with the hydrobromic acid (HBr) forming a salt with the amino group.
Key structural characteristics:
Properties
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZNLFCHHKSJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds related to 5-(2-aminoethyl)-2-hydroxybenzoic acid exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 4 | Ciprofloxacin (0.125) |
| Compound B | Escherichia coli (resistant) | 8 | Amoxicillin (16) |
| Compound C | Klebsiella pneumoniae | 5 | Tetracycline (8) |
Neurological Research
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has been studied for its potential neuroprotective effects. It has been shown to modulate neurotransmitter systems and may have implications in treating conditions such as irritable bowel syndrome (IBS) where inflammation plays a critical role. The compound's ability to release hydrogen sulfide (H₂S), a known neuromodulator, suggests it could alleviate hypersensitivity in gastrointestinal disorders .
Cancer Research
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of 5-(2-aminoethyl)-2-hydroxybenzoic acid significantly inhibited the growth of various cancer cell lines, including colon and breast cancer cells. The IC50 values obtained were in the nanomolar range, indicating potent activity .
Table 2: Anticancer Activity of Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 50 |
| Compound E | HT-29 (colon cancer) | 30 |
| Compound F | DLD-1 | 25 |
Synthesis and Formulation Studies
The synthesis of 5-(2-aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves reactions with various alkyl halides, leading to derivatives with enhanced biological activities. Recent patents have outlined methods for formulating this compound with reducing sugars to improve stability and efficacy during storage .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against common pathogens. The results showed that specific modifications increased activity against resistant strains of E. coli, suggesting potential clinical applications in treating infections caused by multidrug-resistant bacteria.
Case Study 2: Neuromodulatory Effects
A study involving animal models demonstrated that administration of the compound resulted in significant reductions in inflammatory markers associated with IBS. This highlights its potential as a therapeutic agent for gastrointestinal disorders linked to inflammation.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Aspirin Analogues
Aspirin (acetylsalicylic acid) derivatives share the 2-hydroxybenzoic acid scaffold but differ in substituents. Notable examples include:
Key Differences :
- The aminoethyl group in the target compound provides a primary amine for salt formation, unlike the acetyloxy or allyl groups in aspirin analogues.
Halogenated Derivatives
Halogen substituents (e.g., Br, Cl) influence electronic properties and binding affinity. Examples include:
Key Differences :
- The hydroxybenzylamino group in compound 4 () may facilitate hydrogen bonding with biological targets compared to the aminoethyl group .
Aminoethyl and Thiol Derivatives
Compounds with aminoethyl or thiol groups exhibit diverse biochemical applications:
| Compound Name | Structure | Application | Reference |
|---|---|---|---|
| 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid (ADTNB) | Dithio and nitro groups | Reagent for thiol quantification in biochemical assays | |
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide | Thienyl and furyl groups | Discontinued research compound; potential enzyme inhibitor |
Key Differences :
Physicochemical Comparison
Biological Activity
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide, also known as β-aminobenzeneacetic acid hydrobromide, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide
- Molecular Formula : C9H12BrN O3
- CAS Number : 1987145-74-3
The biological activity of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide primarily involves its interaction with various biological targets. It is believed to exert its effects through:
- Inhibition of Cyclooxygenase (COX) : Similar to other hydroxybenzoic acid derivatives, it may inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its potential as an antioxidant, neutralizing free radicals and reducing oxidative stress .
Analgesic and Anti-inflammatory Properties
Research indicates that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide exhibits significant analgesic properties. In various animal models, it has shown effectiveness in reducing pain responses similar to established analgesics.
- In Vivo Studies :
- A study demonstrated that the compound significantly reduced nociceptive responses in rodent models when subjected to formalin and hot plate tests, indicating both central and peripheral analgesic effects .
- The effective dose range was found to be comparable to that of acetaminophen, suggesting a potential alternative for pain management.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
